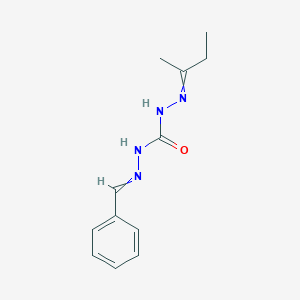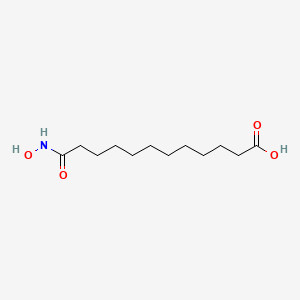![molecular formula C15H16ClNS B14516455 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine CAS No. 62450-43-5](/img/structure/B14516455.png)
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine is a compound that features a thiophene ring substituted with a 4-chlorophenyl group and a pyrrolidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine involves several key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Substitution with 4-Chlorophenyl Group: The thiophene ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution.
Attachment of Pyrrolidine Ring: The final step involves the attachment of the pyrrolidine ring to the thiophene ring, typically through nucleophilic substitution reactions.
Análisis De Reacciones Químicas
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Aplicaciones Científicas De Investigación
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a molecular probe in studying various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine also contain thiophene rings and exhibit similar pharmacological properties.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-based drugs share structural similarities and are used in various therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Número CAS |
62450-43-5 |
|---|---|
Fórmula molecular |
C15H16ClNS |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
1-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C15H16ClNS/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11H2 |
Clave InChI |
MPGQQKFUDRUJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


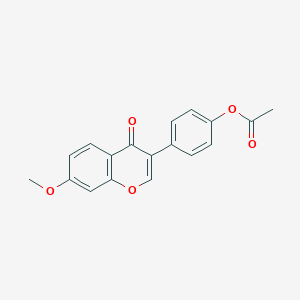
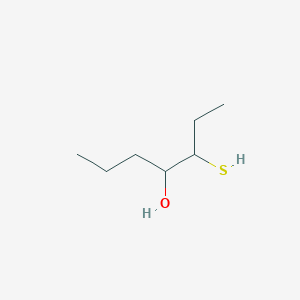
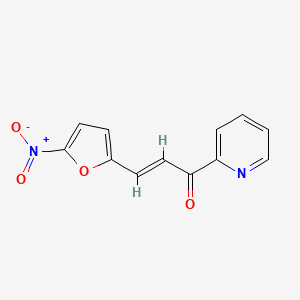
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

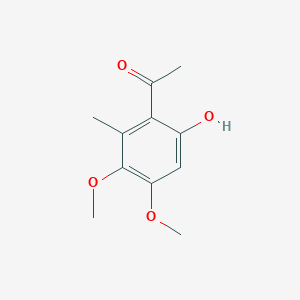
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
